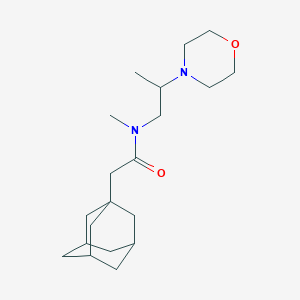![molecular formula C17H19FN2O3S B5904297 N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide, also known as FBMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor of the protein-protein interaction between BRD4 and p-TEFb, which are important regulators of gene transcription.
Mechanism of Action
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide inhibits the protein-protein interaction between BRD4 and p-TEFb, which are important regulators of gene transcription. This interaction is essential for the activation of transcription elongation, and its inhibition by N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide leads to the downregulation of various oncogenes. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide also induces the degradation of BRD4, which further reduces its transcriptional activity.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been shown to have a selective inhibitory effect on BRD4 and p-TEFb, with no significant effects on other bromodomain-containing proteins. This selectivity makes N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide a valuable tool for studying the role of BRD4 and p-TEFb in various biological processes. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has several advantages for lab experiments, including its selectivity for BRD4 and p-TEFb, low toxicity profile, and potential for combination therapy with chemotherapy and radiation therapy. However, the low yield of the synthesis method and the limited availability of N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide may pose challenges for large-scale experiments.
Future Directions
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has several potential future directions, including further development as an anti-cancer agent, studying its role in other biological processes, and optimizing the synthesis method for increased yield and availability. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide may also be used as a tool for studying the role of BRD4 and p-TEFb in various diseases other than cancer. Overall, N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has significant potential for further research and development in various fields of science.
Synthesis Methods
The synthesis of N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride to form N-(2-fluorobenzyl)-N-methylsulfonyl-2-aminobenzamide. This intermediate is then reacted with 2-bromo-N-(phenylsulfonyl)acetamide to form the final product, N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide. The overall yield of this synthesis method is around 10%.
Scientific Research Applications
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been extensively studied in the field of cancer research due to its potential as an anti-cancer agent. BRD4 and p-TEFb are known to be overexpressed in various types of cancer, and their inhibition by N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been shown to induce apoptosis in cancer cells. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13(17(21)19-12-14-8-6-7-11-16(14)18)20(24(2,22)23)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFBDOVTGVBFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)N(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)thio]-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5904216.png)

![N-isopropyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B5904226.png)

![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5904253.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)

amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)